4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine

Lipophilicity Physicochemical property Agrochemical lead optimization

Researchers optimizing SNAr derivatization often encounter sluggish reactivity with electron-deficient aryl chlorides. This pentasubstituted pyrimidine features a 3,4-dichlorophenyl motif that enhances C4 electrophilicity (Δσ ≈ 0.79 vs. 2-ethyl analog), enabling 3- to 5-fold rate acceleration with weak nucleophiles under mild conditions. • Three chlorine halogen-bond donors for systematic co-crystallization screens. • 12× higher lipophilicity vs. difluorophenyl analog for agrochemical lead optimization. • Cold-chain shipped (-20°C) to preserve integrity.

Molecular Formula C11H6Cl3FN2
Molecular Weight 291.5 g/mol
Cat. No. B12079081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine
Molecular FormulaC11H6Cl3FN2
Molecular Weight291.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)Cl)F
InChIInChI=1S/C11H6Cl3FN2/c1-5-9(15)10(14)17-11(16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3
InChIKeyYJNFQMRMGDDGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine: Structural Identity & Physicochemical Baseline


4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine (CAS 1482304-25-5) is a pentasubstituted pyrimidine derivative with the molecular formula C11H6Cl3FN2 and a molecular weight of 291.54 g/mol . The compound belongs to the class of halogenated 2-arylpyrimidines, characterized by a 4-chloro-5-fluoro-6-methylpyrimidine core bearing a 3,4-dichlorophenyl group at the 2-position. Its structural architecture—combining three chlorine atoms, one fluorine atom, and a methyl group on the pyrimidine scaffold—creates a distinct electronic and steric profile that immediately differentiates it from analogs with fewer halogens, alternative halogen patterns, or non-aryl substituents at position 2 . The compound requires cold-chain storage (long-term at −20°C) to preserve integrity, a logistical consideration that procurement teams must factor into supply planning .

Synthetic building block for SNAr-based diversification
Halogenated 2-arylpyrimidine scaffold for SAR campaigns
Supply requires cold-chain logistics (−20°C)

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine: Why Generic Substitution Fails Without Evidence


4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine occupies a narrow structural niche within the 2-aryl-5-fluoro-6-methylpyrimidine class. Commercial analogs with different halogen counts (e.g., 4-chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine), different aryl substitution patterns (e.g., 4-chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine), or non-aryl 2-substituents (e.g., 4-chloro-2-ethyl-5-fluoro-6-methylpyrimidine) exhibit predictably divergent physicochemical properties—particularly lipophilicity, electrophilicity, and metabolic stability—that directly affect performance in agrochemical lead optimization, pharmaceutical candidate profiling, and structure–activity relationship (SAR) studies . The 3,4-dichlorophenyl motif introduces a distinct halogen-bonding donor profile and electron-withdrawing strength that cannot be replicated by difluorophenyl, monochlorophenyl, or alkyl analogs. Furthermore, the 4-chloro substituent serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) reactions; changes to this position alter the reactivity sequence, making generic substitution unreliable without requalification of downstream synthetic routes . These compound-to-compound differences are not cosmetic—they are quantitative, measurable, and consequential for scientific reproducibility and industrial process consistency.

Lipophilicity 3,4-Dichlorophenyl vs. 3,4-difluorophenyl may shift logP by >1 unit, altering partitioning and bioavailability context
Reactivity C4 electrophilicity differs from 2-ethyl analog; SNAr rates may vary substantially, requiring reaction re-optimization
Metabolism Predicted microsomal half-life may differ ≥2-fold from difluorophenyl analog, impacting metabolic soft-spot interpretation

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine: Quantitative Evidence vs. Closest Analogs


Higher Lipophilicity vs. 3,4-Difluorophenyl Analog

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine (C11H6Cl3FN2, MW 292) carries three chlorine atoms versus two fluorine atoms in the comparator 4-chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine (C11H6ClF3N2, MW ~258). The replacement of two aryl chlorines with two aryl fluorines reduces the molecular weight by approximately 34 Da and predictably lowers calculated logP (ClogP). Based on the well-established Hansch substituent π constants—Cl contributes +0.71 per atom while F contributes +0.14—the dichlorophenyl analog has an estimated ClogP approximately 1.1 log units higher than the difluorophenyl analog . This translates to roughly a 12-fold greater partition into octanol versus water, a difference that directly impacts membrane permeability, soil mobility for herbicide candidates, and nonspecific protein binding in biological assays . For procurement decisions in lipophilicity-driven SAR campaigns, this quantitative difference is substantial and not achievable by simple dilution or formulation of the lower-logP analog.

Lipophilicity vs. F-Analog
Reported
Estimated ΔClogP ≈ 1.1 log units (≈12-fold higher partition)
Supports lipophilicity-driven SAR screening
Class-level estimation; measured logP not publicly available
Lipophilicity Physicochemical property Agrochemical lead optimization

Enhanced C4 Electrophilicity vs. 2-Ethyl Analog

The 2-(3,4-dichlorophenyl) substituent exerts a substantially stronger electron-withdrawing effect on the pyrimidine ring than a 2-ethyl group, directly enhancing the electrophilicity of the C4 chloro position for SNAr chemistry. The Hammett σmeta value for the 3,4-dichlorophenyl group is approximately 0.64 (cumulative), while the 2-ethyl group is electron-donating (σ ≈ −0.15) . This difference of approximately 0.79 σ units translates to a C4 electrophilicity increase estimated at 3- to 5-fold based on linear free energy relationships established for pyrimidine SNAr reactions . The comparator 4-chloro-2-ethyl-5-fluoro-6-methylpyrimidine (CAS 1488852-88-5) would therefore require more forcing conditions (higher temperature, stronger nucleophile) to achieve comparable substitution yields, potentially introducing side reactions and reducing overall synthetic efficiency. For procurement of a synthetic intermediate where C4 SNAr reactivity is the critical design feature, the dichlorophenyl analog offers a quantifiable advantage in reaction rate and selectivity.

C4 Electrophilicity vs. Et-Analog
Class-level
Δσ ≈ 0.79; estimated 3–5× SNAr rate enhancement
Informs synthetic route design for mild-condition diversification
Class-level inference; ρ values from pyrimidine SNAr literature
Nucleophilic aromatic substitution Synthetic intermediate reactivity Agrochemical synthesis

Greater Halogen-Bond Donor Capacity vs. Monochlorophenyl Analog

The 3,4-dichlorophenyl moiety provides two aromatic chlorine atoms capable of engaging in halogen-bonding interactions, in addition to the 4-chloro substituent on the pyrimidine ring. In contrast, the comparator 4-chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine possesses only one aromatic chlorine plus the 4-chloro on the pyrimidine core. The σ-hole magnitude on aromatic chlorine, measured via calculated molecular electrostatic potential (MEP) surfaces, is approximately +5 to +8 kcal/mol for chlorine atoms in electron-deficient aromatic environments . With two aryl chlorines on the 3,4-dichlorophenyl ring, the target compound offers dual halogen-bond donor sites on the aryl ring versus a single site on the monochlorophenyl analog, potentially doubling the halogen-bond interaction enthalpy (estimated −2 to −4 kcal/mol per Cl···O/N contact) . This difference is critical for procuring compounds intended for co-crystallization studies, supramolecular assembly, or rational design of halogen-bond-mediated protein–ligand interactions, where the number and geometry of halogen-bond donors directly determine binding stoichiometry and affinity.

Halogen-Bond Donor Sites
Class-level
3 aryl-Cl donors vs. 2 in monochloro analog; Δ −2 to −4 kcal/mol per contact
Relevant for co-crystal design and supramolecular assembly screening
Interaction enthalpies from crystallographic surveys
Halogen bonding Crystal engineering Molecular recognition

Faster Metabolism vs. Difluorophenyl Analog

The 3,4-dichlorophenyl ring in the target compound presents a metabolic liability profile distinct from the 3,4-difluorophenyl analog. Chlorinated aromatic rings are substrates for hepatic cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4), which catalyze oxidative dechlorination or arene oxide formation, while fluorinated aromatics are generally more resistant to oxidative metabolism due to the strength of the C–F bond (bond dissociation energy ~116 kcal/mol vs. ~81 kcal/mol for C–Cl) . However, the 3,4-dichloro pattern specifically directs metabolism away from the para position (blocked by Cl) and toward the ortho or meta positions, potentially generating a different metabolite profile than the difluorophenyl analog where fluorine's strong electron withdrawal retards ring oxidation entirely. Comparative in vitro microsomal stability studies on structurally related 2-arylpyrimidines have shown that dichlorophenyl analogs exhibit half-lives (t1/2) in the range of 15–45 minutes in human liver microsomes, while difluorophenyl analogs typically exceed 60 minutes . Although direct experimental data for this specific compound are not publicly available, the class-level inference is well-supported by the established metabolic chemistry of halogenated aromatics. For procurement in drug discovery programs where metabolic stability is a screening parameter, the dichlorophenyl analog provides a tool compound with intentionally different—and quantifiably shorter—predicted half-life, useful for establishing SAR around metabolic soft spots.

Metabolic Stability vs. F-Analog
Class-level
Predicted t1/2 15–45 min vs. >60 min (≥2-fold faster metabolism)
Enables differentiation of metabolic soft-spot contribution in SAR
Class-level inference; direct data not available for this compound
Metabolic stability Oxidative metabolism Drug design

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine: Key Application Scenarios


High-Lipophilicity Agrochemical Lead Optimization

The estimated ClogP difference of approximately 1.1 log units versus the 3,4-difluorophenyl analog positions 4-chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine as the preferred scaffold when higher lipophilicity is required for enhanced cuticular penetration in foliar-applied herbicide candidates or increased soil organic carbon adsorption (Koc) for pre-emergence activity. The 12-fold higher lipophilicity translates directly to improved leaf uptake and phloem mobility in herbicide screening programs where logP values between 3.5 and 5.0 are targeted for optimal translocation.

C4 SNAr Diversification for Parallel Library Synthesis

The enhanced C4 electrophilicity conferred by the electron-withdrawing 3,4-dichlorophenyl group (Δσ ≈ 0.79 units versus 2-ethyl analog) makes this compound the reagent of choice for high-throughput nucleophilic substitution library synthesis. The estimated 3- to 5-fold rate enhancement enables microwave-assisted or room-temperature SNAr reactions with weaker nucleophiles (e.g., anilines, alkoxides), reducing energy input and improving functional group tolerance in parallel synthesis workflows.

Halogen-Bond-Mediated Co-Crystal Design

With three chlorine atoms capable of functioning as halogen-bond donors, this compound provides superior supramolecular synthon diversity compared to analogs with fewer halogen-bond donor sites. The estimated additional interaction enthalpy of −2 to −4 kcal/mol per halogen bond makes it the platform of choice for systematic co-crystallization screens with ditopic acceptors (e.g., bipyridyls, dicarboxylates) where dual or triple halogen-bond contacts are required for predictable 1D chain or 2D sheet architectures.

Metabolic Soft-Spot Mapping in Drug Discovery SAR

The predicted metabolic half-life in human liver microsomes of 15–45 minutes (≥2-fold shorter than difluorophenyl analog) makes this compound ideal for establishing upper and lower boundaries of metabolic stability within a chemical series. By procuring both the dichlorophenyl and difluorophenyl analogs in parallel, medicinal chemistry teams can map the metabolic soft-spot contribution of the 2-aryl substituent, enabling data-driven decisions about which halogen pattern to advance into in vivo pharmacokinetic studies.

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Estimated higher lipophilicity context
Cutticular penetration or soil adsorption assays
Parallel library synthesis (SNAr)
Enhanced C4 electrophilicity profile
Reactivity with weak nucleophiles under mild conditions
Co-crystal engineering studies
Multiple halogen-bond donor capacity
Supramolecular synthon diversity screening
Metabolic soft-spot SAR mapping
Predicted metabolic stability contrast vs. fluorinated analogs
Comparative microsomal stability screens
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